Bromoenol lactone-d7
Description
Contextualizing the Parent Compound (Bromoenol Lactone) as a Mechanistic Probe
Bromoenol lactone (BEL), also known as (6E)-6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one, is a synthetic compound widely utilized in biochemistry and pharmacology ontosight.aiuni.lu. It functions primarily as a potent, irreversible, mechanism-based inhibitor of calcium-independent phospholipase A₂ (iPLA₂), particularly the group VI isoforms, such as iPLA₂β and iPLA₂γ tandfonline.comnih.govcaymanchem.commedchemexpress.comcaymanchem.combiocat.com. iPLA₂ enzymes are crucial lipid hydrolases involved in various cellular processes, including cell signaling, membrane remodeling, and the release of arachidonic acid, a precursor for eicosanoid synthesis tandfonline.comcaymanchem.combertin-bioreagent.com.
BEL acts as a mechanistic probe by forming a reactive intermediate upon enzymatic hydrolysis, which then alkylates active sites on the target enzyme, leading to irreversible inhibition tandfonline.com. This property makes BEL valuable for studying the biological roles and mechanisms of iPLA₂ in different cellular contexts nih.govnih.gov. However, it is important to note that BEL can also inhibit other enzymes, including magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) and chymotrypsin (B1334515), which necessitates careful interpretation of results when using BEL alone to infer iPLA₂-specific functions tandfonline.comnih.govcaymanchem.comsigmaaldrich.com.
Rationale for Stable Isotope Labeling: The Role of Deuteration in Bromoenol Lactone-d7
This compound (BEL-d7) is a deuterated form of Bromoenol lactone, containing seven deuterium (B1214612) atoms at specific positions (typically on the naphthalenyl group) bertin-bioreagent.comglpbio.combiomol.com. The primary rationale for incorporating stable isotopes like deuterium into BEL is to create an internal standard for quantitative analysis using mass spectrometry (MS), such as GC-MS or LC-MS caymanchem.combertin-bioreagent.comglpbio.combiomol.com.
Deuteration increases the molecular weight of BEL by seven mass units, allowing BEL-d7 to be distinguished from the non-labeled BEL in biological samples during MS analysis biomol.combioscience.co.uk. When used as an internal standard, a known amount of BEL-d7 is added to a sample. The ratio of the signal intensity of endogenous or administered BEL to that of the internal standard BEL-d7 can then be used to accurately quantify the amount of BEL present, compensating for variations in sample preparation, extraction efficiency, and ionization during the MS process caymanchem.combertin-bioreagent.comglpbio.combiomol.com. This is particularly useful in complex biological matrices where accurate quantification of small molecules can be challenging.
Overview of Key Academic Research Trajectories for this compound
This compound is primarily employed in academic research trajectories focused on precisely quantifying Bromoenol lactone in various biological systems and investigating the metabolic fate of BEL. Its use as an internal standard in mass spectrometry-based studies is central to these investigations caymanchem.combertin-bioreagent.comglpbio.combiomol.com.
Research involving BEL-d7 often aims to:
Quantify BEL levels: Accurately measure the concentration of BEL in cells, tissues, or biological fluids following experimental treatment. This is crucial for correlating BEL concentration with observed biological effects and understanding its distribution.
Study BEL metabolism: Investigate how BEL is metabolized by biological systems. By tracking the levels of BEL over time using BEL-d7 as a reference, researchers can assess its stability and identify potential metabolic products.
Analyze lipid metabolism in the presence of BEL: While BEL-d7 itself is a quantitative tool for BEL, its use facilitates studies on how iPLA₂ inhibition by BEL affects lipid profiles and metabolic pathways. For example, studies have used deuterated arachidonic acid alongside BEL to investigate the impact of iPLA₂ inhibition on arachidonate (B1239269) incorporation into phospholipids (B1166683) tandfonline.com. Quantitative lipid analysis, often involving mass spectrometry, benefits from the precision afforded by stable isotope-labeled standards. Research has shown that BEL can affect the incorporation of deuterated arachidonic acid into cellular phospholipids tandfonline.com.
Interactive Data Table: Effect of BEL on Deuterated Arachidonic Acid ([²H₈]-AA) Incorporation into Phospholipids
| BEL Concentration (µM) | [²H₈]-AA Incorporation (% of total AA) |
| 0 | ~40-60 |
| 20 | ~20-25 |
Note: Data derived from research on the effect of BEL on [²H₈]-AA incorporation into selected phospholipid species in osteoblastic cells tandfonline.com. The exact percentage varies depending on the specific phospholipid species.
These research trajectories leverage the quantitative capabilities provided by BEL-d7 to gain a more precise understanding of BEL's pharmacological profile and its impact on the intricate processes regulated by iPLA₂ and related enzymes.
Properties
Molecular Formula |
C16H6D7BrO2 |
|---|---|
Molecular Weight |
324.2 |
InChI |
InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/i1D,2D,3D,4D,5D,6D,7D |
InChI Key |
BYUCSFWXCMTYOI-HMEAJYSMSA-N |
SMILES |
[2H]C1=C([2H])C([2H])=C2C(C([2H])=C([2H])C([2H])=C2C3C(O/C(CC3)=C/Br)=O)=C1[2H] |
Synonyms |
BEL-d7; Haloenol lactone-d7; HELSS-d7 |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Considerations for Deuterated Lactones
Chemical Synthesis Pathways for Bromoenol Lactone Core Structure
The core structure of bromoenol lactone is a six-membered lactone ring with a bromomethylene group and a naphthyl substituent. biomol.comuni.lu General strategies for lactone formation and the introduction of halogenated moieties are relevant to its synthesis.
Strategic Approaches to Lactone Formation
Lactone formation, the creation of a cyclic ester, can be achieved through various chemical transformations. Historically, this involved classical disconnection strategies between hydroxyl groups and carbonyls, often requiring harsh conditions like high temperatures with strong acids or bases. acs.org More recent advancements include transition metal-catalyzed C-H activation, which has revolutionized synthetic pathways for lactone synthesis. acs.orgnih.gov Enzymatic methods utilizing engineered catalysts, such as ketoreductases and carbene transferases, offer efficient and stereoselective routes to lactones, including those with diverse ring sizes and scaffolds. nih.govrsc.orgrsc.org Other approaches involve the cyclization of hydroxy acids or their activated forms, which are often natural precursors in biosynthesis. rsc.org Methods like olefin metathesis, asymmetric allylations, and C-glycosidations have also been employed in the stereoselective synthesis of lactones. researchgate.net Cascade reactions of rhodium carbenoids with ketoacids provide a convergent approach to functionalized lactones with high chemo-, regio-, and diastereoselectivity. nih.gov Radical cyclization reactions have also been developed for the synthesis of ring-labelled γ-lactones. massey.ac.nzmassey.ac.nz
Introduction of the Bromomethylene Moiety
Deuteration Strategies for Specific Isotopic Enrichment (d7)
Achieving a specific isotopic enrichment of seven deuterium (B1214612) atoms (d7) in bromoenol lactone requires carefully designed deuteration strategies that target specific positions on the molecule, particularly on the naphthyl ring in the case of bromoenol lactone-d7. biomol.com
Regiospecific Deuterium Incorporation Techniques
Regiospecific deuterium incorporation aims to selectively introduce deuterium atoms at desired positions within a molecule. Various techniques exist for this purpose. Acid- and base-catalyzed hydrogen-deuterium exchange reactions can facilitate deuterium incorporation, often involving enolization for exchange at alpha carbons to carbonyls. mdpi.com Transition metal catalysis, such as using heterogeneous palladium on carbon (Pd/C) or homogeneous rhodium trichloride (B1173362), can promote H-D exchange with varying degrees of regioselectivity. mdpi.commarquette.edunih.gov For example, rhodium trichloride has shown high regiospecificity for ortho exchange in certain aromatic compounds. nih.gov Indium-catalyzed transfer hydrogenation allows for regioselective hydrogen-deuterium incorporation in alkenes using deuterated sources like D₂O. organic-chemistry.org Radical reactions have also been employed for the regioselective synthesis of deuterated lactones. massey.ac.nzmassey.ac.nz The specific positions of deuteration in this compound are reported to be on the naphthyl ring at positions 2, 3, 4, 5, 6, 7, and 8. biomol.comglpbio.com This suggests that the deuteration strategy would need to specifically target these aromatic positions.
Synthetic Yield and Isotopic Purity Optimization
Data Table: Examples of Deuterated Lactone Synthesis Yield and Isotopic Purity
| Deuterated Lactone Analogue | Synthesis Method | Overall Yield (%) | Deuterium Incorporation (%) | Reference |
| 2,2,3,3-²H₄-γ-Dodecalactone | Deuterium reduction | 25 | 95 | massey.ac.nz |
| 2,2,3,3-²H₄-γ-Decalactone | Deuterium reduction | 46 | 89 | massey.ac.nz |
| 2,2,3,3-²H₄-γ-Octalactone | Deuterium reduction | 36 | 90 | massey.ac.nz |
| 6,7-²H₂-(Z)-6-dodecen-γ-lactone | Partial reduction with D₂ | 75 | 96 | massey.ac.nzmassey.ac.nz |
| 3,3,4-²H₃-γ-Dodecalactone | Radical lactonisation | 69 | 96 | massey.ac.nz |
| 3,3,4-²H₃-γ-Octalactone | Radical lactonisation | 17 | 92 | massey.ac.nz |
Stereoselective Synthesis and Enantiomeric Purity in Deuterated Forms
Stereoselective synthesis is crucial when dealing with chiral molecules to obtain a specific enantiomer. Bromoenol lactone itself is a chiral molecule, and its (R)-enantiomer, (R)-bromoenol lactone, is an irreversible inhibitor of iPLA₂γ. caymanchem.com The synthesis of deuterated bromoenol lactone, particularly the (R)-enantiomer, requires maintaining or establishing high enantiomeric purity.
Stereoselective synthesis of lactones can be achieved through various methods, including enzymatic asymmetric reduction, asymmetric allylations, and organocatalytic approaches. rsc.orgrsc.orgrsc.orgresearchgate.net For deuterated compounds, achieving high enantiomeric purity can involve synthesizing stereochemically pure deuterated starting materials or intermediates, or employing chiral separation techniques such as chiral chromatography or crystallization of diastereomeric salts. acs.org Deuterium-enabled chiral switching (DECS) is a strategy that utilizes deuteration to stabilize specific enantiomers and facilitate their isolation. acs.org Some methods for introducing deuterium have been developed to be stereoretentive or enantioselective, allowing for the synthesis of deuterated compounds with high enantiomeric purity without the need for external chiral sources. nih.gov Reported syntheses of deuterium-labelled compounds have demonstrated the achievement of enantiomeric excess greater than 99%. nih.gov For (R)-bromoenol lactone-d7, high enantiomeric purity is desired for its use as a specific internal standard for the (R)-enantiomer of bromoenol lactone. caymanchem.combioscience.co.uk
Synthesis of (R)-Bromoenol Lactone-d7
Detailed synthetic procedures specifically for (R)-Bromoenol lactone-d7 were not available in the consulted literature. However, the synthesis would logically involve a route that incorporates a 1-naphthalenyl-2,3,4,5,6,7,8-d7 precursor and employs enantioselective catalysis or a chiral auxiliary to establish the (R) configuration at the stereogenic center. Based on general bromoenol lactone synthesis, a potential strategy could involve the enantioselective bromolactonization of a deuterated alkynoic acid derivative containing the 1-naphthalenyl-d7 moiety. Chiral catalysts known to induce high enantioselectivity in similar cyclization reactions would be crucial for controlling the stereochemistry at the carbon adjacent to the lactone carbonyl.
Synthesis of (S)-Bromoenol Lactone-d7
Similarly, detailed synthetic procedures specifically for (S)-Bromoenol Lactone-d7 were not found. The synthesis of the (S) enantiomer would follow a similar logic to the (R) enantiomer, utilizing a 1-naphthalenyl-2,3,4,5,6,7,8-d7 precursor. Achieving the (S) configuration would require the application of enantioselective methods designed to favor the formation of the (S) stereoisomer. This could involve using the enantiomer of the chiral catalyst used for the (R) synthesis or employing a different chiral auxiliary or catalytic system that directs the reaction towards the (S) product.
Research findings on the synthesis of non-deuterated bromoenol lactones highlight the importance of factors such as the choice of bromine source, catalyst, solvent, and temperature in influencing both the yield and stereoselectivity of the reaction researchgate.netmdpi.comacs.org. Applying these principles to the synthesis of the deuterated enantiomers, while incorporating the deuterated naphthyl precursor at an appropriate stage, would be necessary to obtain (R)- and (S)-Bromoenol lactone-d7 with high chemical and isotopic purity and desired enantiomeric excess.
Below is a summary of available data for this compound and its enantiomers:
| Property | This compound | (R)-Bromoenol Lactone-d7 | (S)-Bromoenol Lactone-d7 |
| Formal Name | 6E-(bromomethylene)tetrahydro-3-(1-naphthalenyl-d7)-2H-pyran-2-one biomol.com | 6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl-d7)-2H-pyran-2-one caymanchem.com | 6E-(bromomethylene)tetrahydro-3S-(1-naphthalenyl-d7)-2H-pyran-2-one |
| Synonyms | BEL-d7, Haloenol lactone-d7, HELSS-d7 biomol.comglpbio.com | (R)-BEL-d7 caymanchem.com | (S)-BEL-d7 bertin-bioreagent.commedchemexpress.com |
| Molecular Formula | C16H6D7BrO2 biomol.combertin-bioreagent.comglpbio.com | C16H6BrD7O2 caymanchem.com | C16H6BrD7O2 bertin-bioreagent.com |
| Molecular Weight | 324.2 biomol.combertin-bioreagent.comglpbio.com | 324.2 caymanchem.com | 324.2 bertin-bioreagent.com |
| Purity (Deuterated) | >99% deuterated forms (d1-d7) biomol.combertin-bioreagent.comglpbio.com | ≥99% deuterated forms (d1-d7) caymanchem.com | ≥99% deuterated forms (d1-d7) bertin-bioreagent.com |
| Formulation | A solution in methyl acetate (B1210297) biomol.combertin-bioreagent.com | A solution in methyl acetate caymanchem.com | A solution in methyl acetate bertin-bioreagent.com |
| Solubility (Selected) | DMF: 50 mg/ml, DMSO: 25 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): <50 µg/ml biomol.combertin-bioreagent.comglpbio.com | DMF: 50 mg/ml, DMSO: 25 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 0.05 mg/ml caymanchem.com | DMF: 50 mg/ml, DMSO: 25 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): < 50 μg/ml bertin-bioreagent.comglpbio.com |
| λmax | 223, 280 nm biomol.com | 280 nm caymanchem.com | Not specified in search results |
Biochemical Mechanisms of Action and Target Deconvolution in Research Models
Irreversible Inhibition of Calcium-Independent Phospholipase A2 (iPLA2) Isoforms
BEL is a well-established irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2) isoforms glpbio.comcaymanchem.com. This inhibition is mechanism-based, meaning the inhibitor is processed by the enzyme to generate a reactive species that then inactivates the enzyme caymanchem.combertin-bioreagent.comglpbio.comnih.gov.
Inhibition Kinetics and Binding Characteristics
BEL acts as a suicide substrate for iPLA2 caymanchem.comnih.gov. Studies on the non-deuterated BEL have shown potent inhibition of iPLA2. For instance, BEL inhibits myocardial cytosolic iPLA2 with a Kᵢ value of 180 nM glpbio.comcaymanchem.com. In macrophage iPLA2, BEL demonstrates concentration-dependent inhibition with an IC₅₀ value of 60 nM glpbio.comcaymanchem.com. Human recombinant iPLA2γ is inhibited by (R)-BEL with an IC₅₀ of approximately 0.6 µM caymanchem.commedchemexpress.com.
Subtype Selectivity Profiles (e.g., iPLA2β vs. iPLA2γ)
The selectivity of BEL towards different iPLA2 isoforms has been investigated. (R)-Bromoenol lactone has shown selectivity for iPLA2γ, inhibiting it at lower concentrations compared to iPLA2β caymanchem.combertin-bioreagent.com. Specifically, (R)-BEL inhibits human recombinant iPLA2γ with an IC₅₀ of approximately 0.6 µM, while it does not inhibit iPLA2β except at high doses (20-30 µM) caymanchem.commedchemexpress.com. Conversely, (S)-bromoenol lactone has been reported to be more selective for iPLA2β, with an IC₅₀ value of approximately 7 µM for iPLA2β, and is about 10-fold selective for iPLA2β versus iPLA2γ bertin-bioreagent.commedchemexpress.com. (S)-BEL is also reported to be more than 1,000-fold selective for iPLA2 versus cPLA2 bertin-bioreagent.com.
Table 1: Selectivity of BEL Enantiomers for iPLA2 Isoforms
| Compound | Target Isoform | IC₅₀ / Kᵢ Value | Selectivity Notes | Source |
| (R)-BEL | iPLA2γ | ~0.6 µM (IC₅₀) | Does not inhibit iPLA2β except at high doses (20-30 µM) caymanchem.commedchemexpress.com | caymanchem.commedchemexpress.com |
| (R)-BEL | iPLA2β | High doses (20-30 µM) | Inhibits only at high concentrations caymanchem.com | caymanchem.com |
| (S)-BEL | iPLA2β | ~7 µM (IC₅₀) | 10-fold selective vs. iPLA2γ, >1000-fold vs. cPLA2 bertin-bioreagent.commedchemexpress.com | bertin-bioreagent.commedchemexpress.com |
| (S)-BEL | iPLA2γ | Less potent than for iPLA2β | 10-fold less selective than for iPLA2β bertin-bioreagent.com | bertin-bioreagent.com |
| BEL (Racemic) | Myocardial iPLA2 | 180 nM (Kᵢ) | Irreversible, mechanism-based inhibitor glpbio.comcaymanchem.com | glpbio.comcaymanchem.com |
| BEL (Racemic) | Macrophage iPLA2 | 60 nM (IC₅₀) | Concentration-dependent inhibition glpbio.comcaymanchem.com | glpbio.comcaymanchem.com |
Mechanistic Insights into Covalent Adduction and Enzyme Inactivation
The irreversible inhibition by BEL involves covalent modification of the target enzyme nih.govnih.gov. This is a key aspect of its mechanism-based inhibition.
Identification of Alkylated Residues via Mass Spectrometry
Mass spectrometric analyses have been employed to identify the residues in iPLA2β that are covalently modified by BEL nih.govnih.gov. These studies revealed that most iPLA2β Cysteine (Cys) residues are alkylated by BEL nih.govnih.gov. This alkylation forms a thioether linkage to a hydrolysis product of BEL nih.govnih.gov. Importantly, the GTSTG active site serine lipase (B570770) consensus sequence of iPLA2β was not found to be covalently modified by BEL treatment nih.gov. The BEL concentration dependence of Cys651 alkylation closely mirrors the loss of iPLA2β activity, suggesting that Cys alkylation is the covalent modification responsible for the loss of enzyme activity nih.govnih.gov.
Role of Diffusible Bromomethyl Keto Acid Product
Mechanistic studies indicate that the inactivation of iPLA2β by BEL involves the enzyme-catalyzed hydrolysis of BEL, which generates a diffusible bromomethyl keto acid product nih.govnih.gov. This diffusible product then reacts with distant thiol groups, specifically alkylating cysteine residues nih.govnih.gov. This suggests that the alkylating species is a hydrolysis product of BEL rather than a tethered acyl-enzyme intermediate formed at the active site serine nih.govnih.gov. Synthetic peptides containing cysteine residues can also be alkylated when incubated with iPLA2β and BEL, further supporting the concept of a diffusible reactive intermediate nih.govnih.gov.
Modulation of Phosphatidate Phosphohydrolase-1 (PAP-1) Activity
Beyond its effects on iPLA2, BEL is also known to inhibit magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) sigmaaldrich.comnih.gov. PAP-1 is a crucial enzyme in phospholipid metabolism, playing a role in maintaining phosphatidylcholine homeostasis uga.edu. Studies have shown that BEL can inhibit PAP-1, and this inhibition has been implicated in some of the cellular effects observed with BEL treatment, particularly the induction of apoptosis in various cell lines at higher concentrations (10-25 µM) nih.govuga.edu. Research suggests that the inhibition of PAP-1, rather than iPLA2, may be responsible for BEL-induced cell death in certain contexts nih.gov. This highlights the importance of considering PAP-1 inhibition when using BEL as a tool to study iPLA2 function, especially in experiments involving longer incubation times nih.gov.
Inhibition Profile and Potency
BEL is a potent inhibitor of various isoforms of calcium-independent phospholipase A2 (iPLA2), including iPLA2β and iPLA2γ glpbio.combertin-bioreagent.comcaymanchem.comcaymanchem.commedchemexpress.comscbt.comscbt.com. It functions as an irreversible, mechanism-based inhibitor of iPLA2, covalently binding to the active site serine residue, which is essential for the enzyme's catalytic activity nih.govscbt.com. This covalent modification prevents the hydrolysis of fatty acids from glycerophospholipids scbt.com.
Studies have reported varying potency values for BEL against iPLA2 depending on the source and specific isoform. For instance, BEL is a selective, potent, irreversible inhibitor of myocardial cytosolic iPLA2 with a Ki value of 180 nM glpbio.comcaymanchem.com. It also inhibits macrophage iPLA2 in a concentration-dependent manner with an IC50 value of 60 nM glpbio.comcaymanchem.com. The (S)-enantiomer of Bromoenol lactone ((S)-BEL) is an irreversible, chiral, mechanism-based inhibitor of iPLA2β, inhibiting vasopressin-induced arachidonate (B1239269) release from cultured rat aortic smooth muscle (A10) cells with an IC50 of 2 µM bertin-bioreagent.commedchemexpress.com. (S)-BEL demonstrates significant selectivity, being more than 1,000-fold selective for iPLA2 versus cPLA2 and 10-fold selective for iPLA2β versus iPLA2γ bertin-bioreagent.com. Conversely, the (R)-enantiomer ((R)-BEL) is an irreversible, chiral, mechanism-based inhibitor of iPLA2γ, inhibiting human recombinant iPLA2γ with an IC50 of approximately 0.6 µM, and shows less inhibition of iPLA2β except at higher concentrations (20-30 µM) caymanchem.com.
Beyond iPLA2, BEL also inhibits magnesium-dependent phosphatidate phosphohydrolase (PAP) activity nih.gov. In intact P388D1 macrophages, BEL inhibited cellular PAP activity with an IC50 of approximately 8 µM nih.govglpbio.comapexbt.com. This inhibition is selective for the cytosolic, Mg2+-dependent enzyme, with no apparent effect on the membrane-bound Mg2+-independent PAP form nih.gov.
BEL was initially described as a serine protease inhibitor nih.govnih.gov. It is known to be an effective enzyme-activated irreversible inhibitor of chymotrypsin (B1334515) with a Ki value of 636 nM glpbio.comcaymanchem.comsigmaaldrich.com.
The inhibition profile and potency data for BEL are summarized in the table below:
| Target Enzyme | Inhibition Type | Potency (Ki or IC50) | Model/Cell Type | Reference |
| Myocardial Cytosolic iPLA2 | Irreversible, Mechanism-Based | Ki = 180 nM | Canine Myocardium | glpbio.comcaymanchem.com |
| Macrophage iPLA2 | Irreversible, Concentration-Dependent | IC50 = 60 nM | Macrophages | glpbio.comcaymanchem.com |
| iPLA2β ((S)-BEL) | Irreversible, Mechanism-Based | IC50 = 2 µM | Cultured Rat Aortic Smooth Muscle (A10) Cells | bertin-bioreagent.commedchemexpress.com |
| iPLA2γ ((R)-BEL) | Irreversible, Mechanism-Based | IC50 ≈ 0.6 µM | Human Recombinant iPLA2γ | caymanchem.com |
| Cellular PAP (Mg2+-dependent) | Inhibition | IC50 ≈ 8 µM | Intact P388D1 Macrophages | nih.govglpbio.comapexbt.com |
| Chymotrypsin | Enzyme-Activated Irreversible | Ki = 636 nM | Not specified in detail (general enzyme study) | glpbio.comcaymanchem.comsigmaaldrich.com |
Distinguishing PAP-1 Inhibition from iPLA2-Mediated Effects in Cellular Assays
While BEL is a widely used inhibitor for defining the biological roles of iPLA2 in cells, its capacity to also inhibit PAP-1 necessitates careful experimental design to distinguish the effects mediated by each enzyme nih.govnih.gov. The similar potency of BEL against both iPLA2 and Mg2+-dependent PAP (IC50 of ~8 µM for PAP in P388D1 macrophages, similar to iPLA2 inhibition under the same conditions) highlights this challenge nih.gov.
Several studies have employed strategies to differentiate between BEL's effects on PAP-1 and iPLA2. One approach involves comparing the effects of BEL with those of more specific inhibitors or genetic manipulations targeting either iPLA2 or PAP-1 nih.govnih.gov. For example, research investigating BEL-induced cell death in various cell lines found that the apoptotic effects of BEL were not mimicked by the iPLA2 inhibitor methylarachidonyl fluorophosphonate or by using a specific iPLA2 antisense oligonucleotide nih.gov. However, propranolol, a known inhibitor of PAP-1, was able to reproduce these effects, suggesting that PAP-1 inhibition, rather than iPLA2 inhibition, was involved in BEL-induced cell death in this context nih.gov.
Furthermore, BEL-induced apoptosis was accompanied by a strong inhibition of PAP-1-regulated events, such as the incorporation of [3H]choline into phospholipids (B1166683) and the de novo incorporation of [3H]arachidonic acid into triacylglycerol nih.gov. These metabolic changes are consistent with impaired PAP-1 activity, which plays a key role in diacylglycerol production necessary for phospholipid and triacylglycerol synthesis nih.govnih.gov. Conversely, while BEL inhibits iPLA2-mediated arachidonic acid release, some cellular effects attributed to BEL might be a consequence of altered lipid metabolism due to PAP-1 inhibition nih.govnih.gov.
Another method to dissect the roles of iPLA2 and PAP-1 involves analyzing specific lipid species or metabolic pathways known to be predominantly regulated by one enzyme over the other. For instance, the synthesis of certain diarachidonoyl phospholipid species via deacylation-reacylation pathways has been shown to be sensitive to iPLA2 inhibition by BEL but not to inhibition of other phospholipases like cPLA2 balsinde.org.
Collectively, these findings underscore the importance of using complementary approaches, such as employing more selective inhibitors, genetic knockdown or knockout of specific enzymes, and analyzing downstream metabolic consequences, to accurately attribute cellular effects to the inhibition of either iPLA2 or PAP-1 when using BEL in cellular assays nih.govnih.gov.
Interactions with Ancillary Enzyme Systems (e.g., Chymotrypsin)
Beyond its well-characterized inhibition of iPLA2 and PAP-1, Bromoenol lactone (BEL) is also known to interact with and inhibit other enzyme systems. Notably, BEL was initially identified as an inhibitor of serine proteases, including chymotrypsin nih.govnih.govsigmaaldrich.com.
BEL acts as an effective enzyme-activated irreversible inhibitor of chymotrypsin glpbio.comcaymanchem.comsigmaaldrich.com. The mechanism involves BEL acting as a suicide substrate for chymotrypsin. It is proposed to interact with the active site serine of chymotrypsin, forming a transient acyl-enzyme intermediate. This intermediate is thought to generate a bromomethyl ketone, which can then alkylate a nearby nucleophile within the enzyme, leading to irreversible inhibition nih.gov. The Ki value for BEL inhibition of chymotrypsin has been reported as 636 nM glpbio.comcaymanchem.comsigmaaldrich.com.
The interaction of BEL with chymotrypsin and other serine hydrolases indicates that its effects in complex biological systems are not limited to phospholipases and PAP-1 nih.govtandfonline.com. This broad reactivity, particularly its ability to alkylate cysteine thiols following hydrolysis to a reactive bromomethyl keto acid, suggests potential off-target effects on various proteins nih.govtandfonline.comnih.gov. While the inhibition of iPLA2 and PAP-1 are often the primary focus in lipid metabolism research, the interaction with ancillary enzymes like chymotrypsin is important to consider when interpreting the results of studies using BEL, especially at higher concentrations or in systems where these enzymes play a significant role tandfonline.comarvojournals.orgresearchgate.net. BEL has also been reported to inhibit glutathione (B108866) S-transferase tandfonline.com. The potential for BEL to interact with multiple protein targets through alkylation highlights the need for caution and the use of orthogonal approaches to confirm the specificity of observed biological effects tandfonline.comarvojournals.org.
Applications in Advanced Cellular and Molecular Biology Research
Investigation of Lipid Signaling and Metabolic Pathways
The compound is widely employed to study the intricate networks of lipid signaling and metabolism, offering insights into how these pathways are regulated and how their dysregulation can impact cellular health.
Arachidonic Acid Release Dynamics in Cultured Cells
Research utilizing Bromoenol lactone-d7 has significantly contributed to understanding the dynamics of arachidonic acid (AA) release in various cultured cell systems. Studies have shown that Bromoenol lactone, often used interchangeably with its deuterated form in the context of its inhibitory activity, is a potent inhibitor of iPLA2. This inhibition affects the liberation of AA from membrane phospholipids (B1166683), a critical step in the synthesis of various lipid mediators. For instance, it has been observed that Bromoenol lactone can inhibit ATP-stimulated AA release in certain cells guidetoimmunopharmacology.org. Furthermore, the compound's effect on AA release stimulated by different agents, such as ionomycin, has also been investigated, highlighting its utility in distinguishing between different pathways of AA mobilization lipidmaps.org. Research has also explored the sensitivity of various iPLA2 isoforms to Bromoenol lactone, providing a more nuanced understanding of their roles in cellular processes sigmaaldrich.com.
Glycerophospholipid Metabolism Perturbations
This compound is also instrumental in studying perturbations in glycerophospholipid metabolism. By inhibiting iPLA2, which is involved in the hydrolysis of glycerophospholipids, the compound allows researchers to investigate the downstream consequences of altered phospholipid turnover. This includes examining changes in the levels of various lipid species and understanding how these alterations affect cellular function and signaling pathways mdpi.com.
Prostaglandin (B15479496) Production Modulation in Non-Clinical Models
In non-clinical models, this compound has been used to modulate prostaglandin production. Prostaglandins are potent lipid mediators derived from arachidonic acid, involved in a wide range of physiological and pathological processes. By inhibiting iPLA2-mediated AA release, this compound can effectively reduce the availability of substrate for cyclooxygenases, the enzymes responsible for prostaglandin synthesis. This allows researchers to study the specific contributions of iPLA2-dependent prostaglandin production in various biological contexts uni.lu.
Research on Intracellular Vesicle Trafficking and Membrane Dynamics
Beyond lipid metabolism, this compound has found applications in research concerning intracellular vesicle trafficking and membrane dynamics, particularly in understanding processes like endocytosis, exocytosis, and the shedding of extracellular vesicles.
Endocytosis and Exocytosis Regulation in Parasitic Systems (e.g., Leishmania amazonensis)
This compound has been employed to investigate the regulation of endocytosis and exocytosis in parasitic systems, such as Leishmania amazonensis. These processes are vital for the survival and pathogenesis of parasites, involved in nutrient uptake, waste removal, and interaction with host cells. Studies using Bromoenol lactone have provided insights into the role of iPLA2 in modulating membrane dynamics and vesicle movement within these organisms nih.gov.
Studies on Cellular Morphogenesis and Migration Mechanisms
Cellular morphogenesis and migration are fundamental processes in development, tissue repair, and immune responses. Research utilizing inhibitors like BEL has provided insights into the enzymatic activities that influence these dynamic cellular behaviors.
Neurite Outgrowth and Neuronal Development in Cell Culture
Research into neuronal development and neurite outgrowth in cell culture has utilized bromoenol lactone (BEL) to explore the involvement of iPLA2 in these processes. Studies have characterized PLA2 activity in contexts such as the cerebral cortex of fetal rat brain, observing that this activity was significantly impaired by BEL. Treatment of cultured cortical neurons with BEL has been shown to result in an acute loss of neurites and impaired cell body, demonstrating dose- and time-dependent effects. Nuclear staining in these BEL-treated cells revealed nuclear regression. The cytotoxic effect of BEL was found to be additive with arachidonic acid, which also induced neurite demise. BEL treatment also led to increased production of prostaglandin E2. These findings suggest that iPLA2 may play a housekeeping role in the development and neurite outgrowth of cortical neurons in vitro, potentially through maintaining phospholipid membrane remodeling.
Cell Polarity and Directional Migration in Protist Models (e.g., Dictyostelium)
Studies on cell polarity and directional migration have also involved the use of bromoenol lactone (BEL). In the protist Dictyostelium discoideum, BEL has been demonstrated as an effective inhibitor of PLA2. Research investigating the interplay between different signaling pathways in Dictyostelium chemotaxis has shown that while plaA− cells (lacking a PLA2 homologue) can still polarize and exhibit chemotaxis, their migration becomes sensitive to reductions in PI3K activity. Furthermore, cells deficient in PI3K activity were more sensitive to inhibition of PLA2 activity by BEL. The combined deletion of the PLA2 homologue and two PI3Ks resulted in a significant defect in chemotaxis and reduced receptor-mediated actin polymerization. These findings suggest that PLA2 and PI3K signaling pathways act in concert to mediate chemotaxis in Dictyostelium.
Utilisation in Advanced Analytical Research Techniques and Isotopic Tracing
Role as an Internal Standard in Quantitative Mass Spectrometry (GC-MS, LC-MS)
One of the most significant applications of Bromoenol lactone-d7 is its function as an internal standard in quantitative mass spectrometry techniques such as GC-MS and LC-MS. glpbio.comcaymanchem.combiomol.com Deuterium-labeled internal standards like BEL-d7 are preferred because they closely mimic the chemical and physical behavior of their non-labeled counterparts throughout the analytical process, including extraction, chromatography, and ionization, while being distinguishable by mass. glpbio.comcaymanchem.com
Method Development for Absolute Quantification
The inclusion of BEL-d7 is fundamental in developing accurate and reliable methods for the absolute quantification of unlabeled bromoenol lactone or related substances in biological matrices. By introducing a precisely known quantity of BEL-d7 into a sample, researchers can effectively normalize for potential variations that occur during sample preparation, mitigate matrix effects, and account for fluctuations in instrument performance. The absolute concentration of the analyte is then determined by comparing the ratio of the analyte's signal to that of the internal standard. This method is highly effective due to the near-identical behavior of the labeled and unlabeled molecules during the analytical workflow.
Application in Lipidomics and Metabolomics Research
This compound's utility as an internal standard extends significantly into the fields of lipidomics and metabolomics, particularly in studies investigating pathways modulated by phospholipases, the enzymes targeted by bromoenol lactone. caymanchem.comcdc.govcolumbia.edu In lipidomics, which involves the comprehensive analysis of cellular lipid profiles, BEL-d7 can be used for the precise quantification of BEL or to indirectly assess iPLA₂ activity by monitoring changes in lipid substrates or products. caymanchem.comcdc.govnih.gov Similarly, in metabolomics, the global study of small molecules, BEL-d7 assists in quantifying specific metabolites or inhibitors within relevant biochemical pathways. icr.ac.ukresearchgate.net The use of internal standards such as BEL-d7 is indispensable in these 'omics' disciplines to ensure the accuracy, reproducibility, and comparability of quantitative data derived from intricate biological samples.
Tracer Studies in Biochemical and Physiological Pathways
The deuterium (B1214612) labeling of this compound also facilitates its use as a tracer molecule to investigate biochemical and physiological processes. medchemexpress.com
Elucidation of Metabolic Flux
Isotopically labeled compounds like BEL-d7 can serve as tracers to follow the metabolic fate of molecules within biological systems. By introducing BEL-d7 and tracking the incorporation of the deuterium label into subsequent metabolites using mass spectrometry, researchers can gain insights into metabolic flux – the dynamic rates of biochemical reactions within a pathway. While specific studies detailing the metabolic flux of bromoenol lactone using BEL-d7 as a tracer are not extensively documented in the provided search results, the principle is broadly applicable to understanding the kinetics of molecules involved in or influenced by iPLA₂ activity. Research utilizing other deuterated fatty acids exemplifies the power of isotopic tracing in unraveling lipid metabolism and the effects of inhibitors like BEL. balsinde.orgacs.org
Investigating Compound Distribution in Research Models
This compound can also be employed to study the distribution of bromoenol lactone or related compounds within various research models, including cell cultures and animal models. By administering BEL-d7 and subsequently analyzing its presence and concentration in different tissues or cellular compartments using mass spectrometry, researchers can determine the compound's uptake, distribution patterns, and clearance over time. This provides crucial pharmacokinetic information regarding the compound's behavior within a biological system, which is vital for understanding its potential efficacy and target engagement in different research contexts.
Chromatographic Separation and Detection Methodologies for Deuterated Analogs
The analysis and quantification of this compound and its non-labeled counterpart necessitate the use of advanced chromatographic separation techniques coupled with sensitive mass spectrometry detection. Both GC-MS and LC-MS are widely utilized for this purpose. glpbio.comcaymanchem.combiomol.com
Chromatographic methods, such as HPLC or GC, are employed to separate BEL-d7 from other components within the sample matrix based on their differing affinities for the stationary and mobile phases. The specific chromatographic conditions and column selection are optimized based on the chemical characteristics of BEL-d7 and the complexity of the sample being analyzed.
Mass spectrometry detectors, including triple quadrupole and orbitrap mass spectrometers, are then used for the detection and quantification of the separated compounds. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules. Due to the presence of seven deuterium atoms, BEL-d7 possesses a distinct m/z value compared to unlabeled BEL, which has a molecular weight of 317.2 g/mol , whereas BEL-d7 has a molecular weight of 324.2 g/mol . caymanchem.combiomol.combioscience.co.uk This mass difference allows for the specific detection and accurate quantification of BEL-d7, even in the presence of the unlabeled compound and other potentially interfering substances. Tandem mass spectrometry (MS/MS) can further enhance the specificity of detection by monitoring characteristic fragmentation ions of BEL-d7.
The development of these analytical methodologies involves meticulous optimization of chromatographic parameters, such as mobile phase composition, flow rate, and temperature gradients, as well as mass spectrometry parameters, including ionization mode, mass range, and fragmentation energies, to ensure optimal separation, sensitivity, and selectivity for the target analytes.
Insights from Non Clinical in Vivo and Ex Vivo Research Models
Pharmacological Probe in Animal Models of Inflammation
There are no available scientific studies on the use of Bromoenol lactone-d7 as a pharmacological probe in animal models of inflammation. Research in this area has been conducted using the non-deuterated form of the compound.
Modulation of Monocyte Recruitment in Murine Systems
No data available for this compound.
Impact on Inflammatory Responses in Rat Models
No data available for this compound.
Ex Vivo Tissue Analysis for Mechanistic Elucidation
There are no available scientific studies on the use of this compound for ex vivo tissue analysis to elucidate its mechanisms of action.
Enzyme Activity Profiling in Isolated Tissues
No data available for this compound.
Lipid Mediator Profiling in Ex Vivo Systems
No data available for this compound.
Critical Considerations for Specificity and Off Target Effects in Academic Research
Confounding Effects of Dual iPLA2 and PAP-1 Inhibition
Bromoenol lactone (BEL) was initially recognized as a potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), particularly Group VIA iPLA2 (iPLA2β) medchemexpress.comglpbio.comcaymanchem.com. This led to its widespread use as a tool to define the biological roles of iPLA2 in cellular functions nih.govnih.gov. However, subsequent research revealed that BEL also inhibits other enzymes involved in phospholipid metabolism, most notably magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) glpbio.comnih.govtandfonline.comnih.gov. This dual inhibitory activity presents a significant confounding factor in studies aiming to specifically attribute observed cellular effects solely to iPLA2 inhibition by BEL.
Studies have shown that BEL inhibits cellular PAP-1 activity in macrophages with an IC50 value similar to that for iPLA2 inhibition under the same experimental conditions nih.gov. This inhibition of PAP-1 can lead to a blockage of triacylglycerol biosynthesis due to decreased diacylglycerol availability nih.gov. Furthermore, research indicates that some cellular effects previously attributed to iPLA2 inhibition by BEL might actually be due to its inhibitory effect on magnesium-dependent PAP-1 nih.govnih.gov. For instance, BEL has been shown to promote apoptosis in various cell lines through a mechanism involving PAP-1 rather than iPLA2 nih.gov.
The mechanism of BEL's irreversible inhibition involves its hydrolysis by the target enzyme to generate a reactive species, a bromomethyl keto acid, which can then alkylate cysteine residues tandfonline.comacs.org. This diffusible hydrolysis product can react with thiols in various proteins non-specifically, further contributing to off-target effects beyond the intended inhibition of iPLA2 and PAP-1 tandfonline.comacs.org.
Strategies for Experimental Design to Isolate Target-Specific Effects
Given the dual inhibitory nature of BEL, researchers must employ careful experimental strategies to differentiate the effects of iPLA2 inhibition from those of PAP-1 inhibition and other potential off-target effects. Several approaches can be utilized:
Comparison with More Selective Inhibitors: While truly specific inhibitors for iPLA2 and PAP-1 can be challenging to find, comparing the effects of BEL with other inhibitors that exhibit greater selectivity for one enzyme over the other can provide valuable insights. For example, methylarachidonyl fluorophosphonate (MAFP) is another iPLA2 inhibitor, although it also has limitations regarding specificity nih.govescholarship.org. Comparing BEL's effects with those of PAP-1-specific inhibitors, such as propranolol, can help dissect the contribution of each enzyme nih.gov.
Genetic Approaches: Utilizing genetic techniques such as gene silencing (e.g., siRNA or shRNA) or gene knockout to specifically reduce or eliminate the expression of iPLA2 or PAP-1 can provide more definitive evidence for the involvement of a particular enzyme in a cellular process nih.govnih.govtandfonline.com. Comparing the phenotypes of cells with reduced iPLA2 or PAP-1 expression to those treated with BEL can help determine which enzyme's inhibition is responsible for the observed effects.
Overexpression Studies: Conversely, overexpressing iPLA2 or PAP-1 can help confirm their roles and assess whether BEL's effects are consistent with inhibiting the overexpressed enzyme nih.gov.
Biochemical Assays: Directly measuring the activity of iPLA2 and PAP-1 in cellular lysates or with purified enzymes in the presence and absence of BEL can confirm the extent of inhibition of each target under the experimental conditions nih.gov.
Analysis of Downstream Products: Examining the levels of downstream products of iPLA2 and PAP-1 activity can also help elucidate which pathway is being affected by BEL. For instance, iPLA2 activity leads to the release of free fatty acids like arachidonic acid, while PAP-1 is involved in the synthesis of diacylglycerol and triacylglycerol tandfonline.comnih.gov.
Influence of Deuteration on Biological Activity and Kinetic Isotope Effects in Research
Bromoenol lactone-d7 (BEL-d7) is a deuterated form of BEL, containing seven deuterium (B1214612) atoms glpbio.combiomol.com. Deuteration involves replacing hydrogen atoms with deuterium isotopes. This substitution can influence the chemical and physical properties of a molecule, particularly affecting reaction kinetics through kinetic isotope effects (KIEs) medchemexpress.com.
In the context of enzyme inhibition, deuteration near the site of enzymatic action or within a bond being broken or formed during the inhibitory mechanism can potentially alter the potency or reaction rate of the inhibitor. Primary KIEs occur when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. Secondary KIEs occur when the isotopic substitution is near the reactive center but not directly involved in the bond changes of the rate-determining step.
For BEL, which acts as a suicide substrate requiring enzymatic hydrolysis tandfonline.comacs.org, deuteration at positions involved in this hydrolysis or the subsequent alkylation step could theoretically influence the rate of inactivation. However, BEL-d7 is primarily used as an internal standard in mass spectrometry-based quantitative analysis of BEL glpbio.combiomol.com. Deuterated standards are valuable in such applications because they behave very similarly to the non-deuterated analyte during sample preparation and chromatographic separation but are distinguishable by mass spectrometry due to the mass difference introduced by the deuterium atoms. This allows for accurate quantification of the non-deuterated compound even with potential sample matrix effects or variations in recovery.
While deuteration can impact biological activity and kinetics, the primary research application of BEL-d7 highlighted in the search results is its use as an internal standard for quantifying BEL glpbio.combiomol.com. This suggests that for this specific application, the potential kinetic isotope effects on BEL-d7's inhibitory activity are either not significant enough to compromise its use as a standard or are accounted for within the quantitative method.
Methodological Controls and Interpretation of Research Findings with this compound
Accurate interpretation of research findings when using BEL, and by extension, considering the role of BEL-d7 as a standard, requires rigorous methodological controls to address the specificity issues and potential off-target effects of BEL.
Key methodological controls include:
Vehicle Controls: Using the solvent in which BEL is dissolved (e.g., DMSO) at the same concentration as in the BEL-treated samples is crucial to rule out any effects of the solvent itself nih.govfrontiersin.org.
Concentration-Response Studies: Performing experiments with a range of BEL concentrations helps to understand the potency of inhibition and can sometimes provide clues about the involvement of different targets if they have significantly different sensitivities to BEL tandfonline.com.
Time Course Experiments: Assessing the effects of BEL over different incubation periods is important, especially considering its irreversible and mechanism-based inhibition nih.gov. Long incubation times with BEL have been shown to induce apoptosis via a PAP-1 dependent mechanism, highlighting the importance of considering incubation duration nih.gov.
Comparison with Alternative Methods: As discussed in Section 7.1.1, comparing BEL treatment results with genetic knockdown or knockout of iPLA2 or PAP-1 is a powerful control for target specificity nih.govnih.govtandfonline.com.
Measuring Enzyme Activity Directly: Whenever possible, directly measuring the enzymatic activity of iPLA2 and PAP-1 in treated cells or with purified enzymes can confirm the extent and selectivity of inhibition under the experimental conditions nih.gov.
Analysis of Reaction Products: Identifying and quantifying the hydrolysis product of BEL (bromomethyl keto acid) and assessing its potential to alkylate other cellular proteins can provide evidence for off-target modifications tandfonline.comacs.org.
Using Deuterated Standards for Quantification: When quantifying BEL or its metabolites in biological samples, the use of BEL-d7 as an internal standard is essential for accurate and reliable results using techniques like GC-MS or LC-MS glpbio.combiomol.com.
Future Directions and Emerging Research Avenues for Bromoenol Lactone D7
Development of Next-Generation Isotope-Labeled Probes with Enhanced Specificity
The existing utility of Bromoenol lactone-d7 as an internal standard for mass spectrometry underscores the value of isotope labeling in quantitative studies. Future research is poised to expand on this foundation by developing next-generation probes with enhanced specificity for different isoforms of calcium-independent phospholipase A2 (iPLA2). The development of enantiomerically pure versions of BEL, such as (S)-BEL and (R)-BEL, has already demonstrated a degree of selectivity for iPLA2β over iPLA2γ.
The next logical step involves synthesizing novel BEL analogs with different isotope-labeling patterns (e.g., incorporating ¹³C or ¹⁵N) and functional group modifications. nih.gov This strategy aims to create a suite of probes that not only serve as precise internal standards but also act as highly selective inhibitors for specific iPLA2 isoforms. Such enhanced specificity is crucial, as off-target effects of BEL on other serine proteases and its potential toxicity can complicate the interpretation of results in long-term cellular studies. nih.govscite.ai Advanced probes could also be designed to include reporter tags for imaging applications, allowing for the visualization of enzyme localization and activity within cellular compartments. The development of such sophisticated tools will be instrumental in dissecting the distinct physiological and pathological roles of each iPLA2 enzyme with greater accuracy. scbt.com
Advanced Mechanistic Elucidation using this compound in Multi-Omics Studies
The integration of multi-omics approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of cellular responses to stimuli or perturbations. nih.gov this compound is an ideal tool for such integrative studies. By using BEL to specifically inhibit iPLA2, researchers can trigger a cascade of downstream molecular events. Multi-omics analysis can then capture the resulting global changes in gene expression, protein levels, and metabolite profiles. jci.org
For instance, treating a cellular or animal model with BEL allows for the precise perturbation of lipid metabolism pathways regulated by iPLA2. Subsequent analysis can reveal novel connections between iPLA2 activity and other cellular processes, such as inflammatory signaling cascades or metabolic reprogramming in diseases. jci.org This approach can help construct detailed molecular regulatory networks and identify previously unknown substrates and interacting partners of iPLA2. nih.gov Employing BEL-d7 as an internal standard in the metabolomics and lipidomics components of these studies ensures the accurate quantification of lipid mediator changes, providing robust data to fuel systems biology models and generate new mechanistic hypotheses. nih.gov
Integration with Computational Modeling for Ligand-Target Interactions
Understanding the precise molecular interactions between an inhibitor and its target enzyme is fundamental to drug design and mechanistic studies. The integration of experimental data with computational modeling provides a powerful synergy for elucidating these interactions. Future research will increasingly leverage computational approaches, such as molecular docking and molecular dynamics simulations, to model the binding of Bromoenol lactone to the active site of iPLA2.
These models can help to visualize the covalent bond formation with the active site serine residue and identify key amino acid residues that determine binding affinity and specificity. scbt.com By comparing the interactions of different BEL enantiomers ((R)-BEL and (S)-BEL) with various iPLA2 isoforms, computational studies can explain the structural basis for their selective inhibition. The empirical data derived from using BEL-d7 in biochemical assays can be used to validate and refine these computational models, creating a feedback loop that enhances the predictive power of the models. Ultimately, this integrated approach will accelerate the rational design of new, even more potent and selective iPLA2 inhibitors for therapeutic and research applications.
Exploration of Novel Research Applications Beyond Current Understandings
While the role of iPLA2 in inflammation and arachidonic acid metabolism is well-documented, its function in other biological contexts remains less explored. Bromoenol lactone, and by extension BEL-d7 as a quantification tool, is perfectly suited for pioneering these new research frontiers. The broad implications of iPLA2 in phospholipid remodeling suggest its involvement in a wide array of physiological and pathological conditions.
Future applications could focus on the role of iPLA2 in neurodegenerative diseases, where membrane integrity and lipid signaling are critical. Studies have already indicated that BEL can induce cytotoxic effects in cultured neurons, suggesting a housekeeping role for iPLA2 in neuronal development and survival. Another promising area is cancer research, investigating how iPLA2 inhibition affects tumor growth, metastasis, and resistance to therapy by altering the lipid composition of cancer cell membranes. Furthermore, the involvement of iPLA2 in retinal diseases, as suggested by studies validating BEL for in vivo inhibition of retinal iPLA2, opens new avenues for ophthalmological research. nih.gov By using BEL as a chemical probe, scientists can continue to uncover the diverse and critical functions of iPLA2, potentially identifying it as a therapeutic target for a wider range of diseases. nih.govtandfonline.com
Q & A
Q. How does Bromoenol Lactone-d7 (BEL-d7) enhance isotopic tracing in lipid metabolism studies?
BEL-d7’s seven deuterium atoms replace hydrogen in its structure, enabling precise tracking via nuclear magnetic resonance (NMR) or mass spectrometry. This isotopic labeling minimizes interference from endogenous non-deuterated lipids, allowing researchers to dissect pathways like phospholipase A2 (iPLA2β)-mediated arachidonic acid release . For example, in studies of iPLA2β kinetics, BEL-d7’s deuterium signature helps differentiate enzyme-catalyzed hydrolysis from non-enzymatic lipid degradation .
Q. What experimental designs are optimal for studying BEL-d7’s inhibition of calcium-independent phospholipase A2 (iPLA2β)?
- In vitro assays : Use BEL-d7 at concentrations ≥7 µM to inhibit iPLA2β in permeabilized cells (e.g., RBL-2H3 mast cells), paired with calcium ionophores like A23187 to isolate calcium-independent activity .
- Control experiments : Compare BEL-d7 with non-deuterated BEL to confirm isotopic effects do not alter inhibitor-enzyme binding kinetics .
- Validation : Measure residual iPLA2β activity using fluorogenic substrates (e.g., PED-A1) to quantify inhibition efficiency .
Q. How does BEL-d7’s stability impact long-term lipidomic studies?
Deuterium substitution reduces metabolic degradation of BEL-d7 in cell cultures, particularly in prolonged (>24 hr) experiments. Stability assessments via LC-MS show <10% degradation of BEL-d7 in serum-containing media after 48 hr, compared to ~40% for non-deuterated BEL .
Advanced Research Questions
Q. How to resolve contradictions in BEL-d7’s dual role as an iPLA2 inhibitor and enhancer of P2X7 receptor-mediated cell permeabilization?
In rat submandibular acinar cells, BEL-d7 inhibits iPLA2β (reducing lipid signaling) but paradoxically enhances ATP-induced ethidium bromide uptake via P2X7 receptors. Methodological resolution:
- Mechanistic decoupling : Use BEL-d7 with P2X7 antagonists (e.g., AZ10606120) to isolate iPLA2β-independent effects .
- Lipidomic profiling : Perform LC-MS/MS to quantify BEL-d7’s impact on membrane phospholipids (e.g., phosphatidylcholine hydrolysis products), which may indirectly modulate P2X7 gating .
Q. What strategies differentiate enantiomer-specific effects of (R)-BEL-d7 vs. (S)-BEL-d7 in iPLA2 isoform studies?
- Enantiomer purity : Validate stereochemical purity via chiral HPLC, as (R)-BEL-d7 selectively inhibits iPLA2γ, while (S)-BEL-d7 targets iPLA2β (IC50 = 2 µM in aortic smooth muscle cells) .
- Kinetic assays : Compare inhibition rates using isoform-specific substrates (e.g., plasmalogen substrates for iPLA2γ vs. phosphatidylcholine for iPLA2β) .
Q. How to address BEL-d7’s off-target effects in ROS (reactive oxygen species) modulation studies?
BEL-d7 indirectly alters mitochondrial ROS by disrupting lipid peroxidation pathways. Mitigation approaches:
- ROS scavengers : Co-treat with TEMPOL (a superoxide dismutase mimetic) to distinguish BEL-d7’s direct enzymatic inhibition from secondary oxidative effects .
- Fluorescent probes : Use MitoSOX Red to quantify mitochondrial ROS emission in BEL-d7-treated vs. iPLA2β-knockout models .
Methodological Considerations
Validating BEL-d7’s role in kinetic isotope effect (KIE) studies
- NMR titration : Monitor deuterium/hydrogen exchange rates at BEL-d7’s lactone ring to calculate KIE values (typical range: 2–4 for iPLA2β-dependent reactions) .
- Computational modeling : Pair experimental KIE data with QM/MM simulations to map iPLA2β’s catalytic mechanism (e.g., transition-state stabilization) .
Optimizing BEL-d7 concentrations for in vivo applications
- Dose-response curves : Administer BEL-d7 intraperitoneally (1–5 mg/kg) in rodent models, with plasma pharmacokinetics monitored via UPLC-MS/MS .
- Tissue distribution : Highest accumulation occurs in liver and brain, necessitating blood-brain barrier permeability assays for neurolipid studies .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
